molecular formula C17H14N2O5 B5738458 N-(1,3-benzodioxol-5-ylmethyl)-3-(3-nitrophenyl)acrylamide

N-(1,3-benzodioxol-5-ylmethyl)-3-(3-nitrophenyl)acrylamide

Cat. No.: B5738458
M. Wt: 326.30 g/mol
InChI Key: XIXMIEGVHBUMEW-FNORWQNLSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-(3-nitrophenyl)acrylamide, also known as BNPPA, is a chemical compound that has gained attention in scientific research due to its potential as a tool for studying protein-protein interactions. BNPPA is a small molecule that binds covalently to proteins, making it useful for detecting and characterizing protein interactions in vitro and in vivo.

Mechanism of Action

N-(1,3-benzodioxol-5-ylmethyl)-3-(3-nitrophenyl)acrylamide works by binding covalently to proteins at specific sites, forming a stable adduct that can be detected and characterized using various biochemical and biophysical techniques. The covalent nature of this compound's binding to proteins makes it useful for studying protein interactions that are difficult to detect using other methods.
Biochemical and Physiological Effects
This compound has been shown to have minimal effects on the biochemical and physiological properties of proteins, making it a useful tool for studying protein interactions without interfering with normal protein function. However, it should be noted that this compound can potentially affect the stability and activity of certain proteins, so caution should be exercised when using this compound in experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1,3-benzodioxol-5-ylmethyl)-3-(3-nitrophenyl)acrylamide in lab experiments is its ability to covalently label proteins, making it a useful tool for studying protein interactions that are difficult to detect using other methods. However, this compound has several limitations, including its potential to affect the stability and activity of certain proteins, as well as its relatively high cost compared to other labeling reagents.

Future Directions

There are several future directions for research involving N-(1,3-benzodioxol-5-ylmethyl)-3-(3-nitrophenyl)acrylamide, including the development of new methods for detecting and characterizing protein interactions using this compound, as well as the application of this compound in the study of protein interactions involved in various diseases and disorders. Additionally, there is potential for the development of new derivatives of this compound that could be even more effective in studying protein interactions.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(3-nitrophenyl)acrylamide involves several steps, including the reaction of 3-nitrophenylacrylic acid with N-(1,3-benzodioxol-5-ylmethyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with acryloyl chloride to form the final product, this compound.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-3-(3-nitrophenyl)acrylamide has been used in a variety of scientific research applications, including the study of protein-protein interactions, protein conformational changes, and protein-ligand interactions. In particular, this compound has been used to study the interactions between proteins involved in cancer, Alzheimer's disease, and other neurological disorders.

Properties

IUPAC Name

(E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c20-17(7-5-12-2-1-3-14(8-12)19(21)22)18-10-13-4-6-15-16(9-13)24-11-23-15/h1-9H,10-11H2,(H,18,20)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXMIEGVHBUMEW-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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